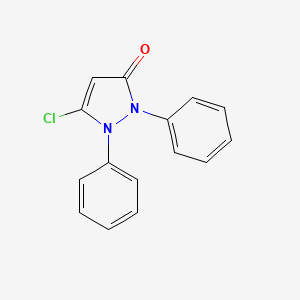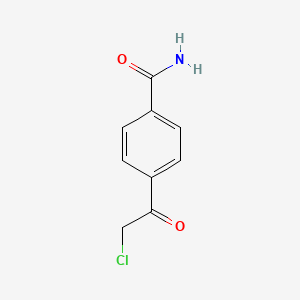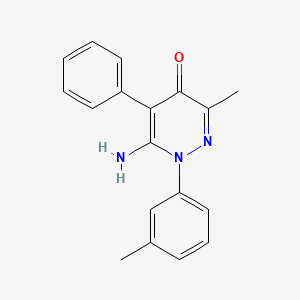
4(1H)-Pyridazinone, 6-amino-3-methyl-1-(3-methylphenyl)-5-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4(1H)-Pyridazinone, 6-amino-3-methyl-1-(3-methylphenyl)-5-phenyl- is a heterocyclic compound that belongs to the pyridazinone family This compound is characterized by its unique structure, which includes a pyridazinone ring substituted with amino, methyl, and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4(1H)-Pyridazinone, 6-amino-3-methyl-1-(3-methylphenyl)-5-phenyl- typically involves multi-step reactions. One common method includes the condensation of substituted benzaldehydes, malononitrile, and 3-amino-5-methylpyrazole. This reaction is often carried out under catalyst-free grinding conditions at room temperature, which simplifies the process and enhances efficiency .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can improve yield and reduce production time. Additionally, the implementation of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
4(1H)-Pyridazinone, 6-amino-3-methyl-1-(3-methylphenyl)-5-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic and electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions to achieve desired substitutions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazinone oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
4(1H)-Pyridazinone, 6-amino-3-methyl-1-(3-methylphenyl)-5-phenyl- has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.
Medicine: It is being investigated for its potential use in drug development, particularly for targeting specific enzymes and receptors.
Industry: The compound’s unique structure makes it useful in the development of new materials with specific properties, such as polymers and catalysts.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4(1H)-Pyridazinone, 6-amino-3-methyl-1-(3-methylphenyl)-5-phenyl- stands out due to its specific substitution pattern and the presence of both amino and phenyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
| 89314-03-4 | |
Molecular Formula |
C18H17N3O |
Molecular Weight |
291.3 g/mol |
IUPAC Name |
6-amino-3-methyl-1-(3-methylphenyl)-5-phenylpyridazin-4-one |
InChI |
InChI=1S/C18H17N3O/c1-12-7-6-10-15(11-12)21-18(19)16(17(22)13(2)20-21)14-8-4-3-5-9-14/h3-11H,19H2,1-2H3 |
InChI Key |
JGOMHMAXYLSHCC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=C(C(=O)C(=N2)C)C3=CC=CC=C3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


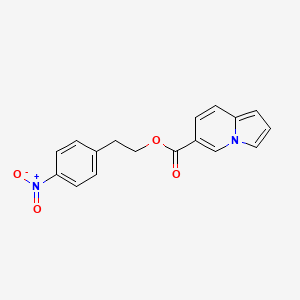
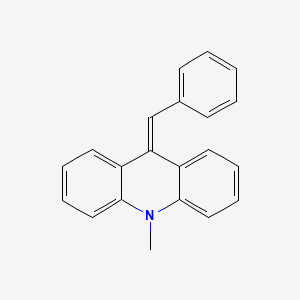
![5-[(2-Fluoroethyl)(2-hydroxyethyl)amino]pyrimidine-2,4(1h,3h)-dione](/img/structure/B12926336.png)

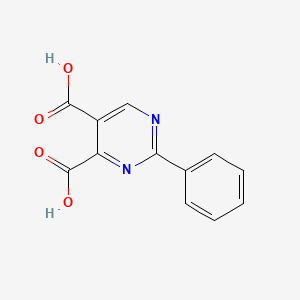
![(8R,9S,13S,14S)-13-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-7,8,9,11,12,13,15,16-octahydro-6H-cyclopenta[a]phenanthren-17(14H)-one](/img/no-structure.png)


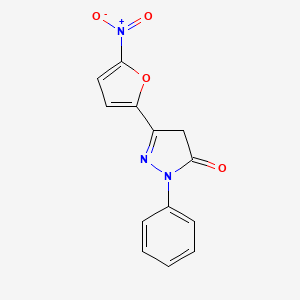
![6,7-Dimethoxy-5-methyl-2-{methyl[(3-nitrophenyl)methyl]amino}quinazolin-4(1H)-one](/img/structure/B12926364.png)
![2-(2-(Benzo[d][1,3]dioxol-5-yl)vinyl)-6-bromoquinazolin-4(3H)-one](/img/structure/B12926367.png)
![Acetamide, N-[2-(1H-indol-3-yl)ethyl]-2-[(4-methylphenyl)sulfonyl]-](/img/structure/B12926373.png)
